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Compound of Interest |

Compound Name: 2-Bromo-5-formylbenzoic acid
CAS No.: 1289007-84-6
Cat. No.: B1446786
Get Quote
. J

2-Bromo-5-formylbenzoic acid is a polysubstituted aromatic carboxylic acid.[1] Its structure,
featuring a carboxylic acid, a formyl (aldehyde) group, and a bromine atom on a benzene ring,
makes it a highly versatile intermediate in organic and medicinal chemistry.[1] The specific
arrangement of these functional groups—a bromine atom ortho to the carboxylic acid and meta
to the formyl group—imparts a unique electronic and steric profile, governing its reactivity and
potential applications as a precursor for more complex molecular architectures. Understanding
its detailed molecular structure is paramount for predicting its behavior in chemical reactions
and biological systems.

Physicochemical and Molecular Properties

The fundamental properties of 2-Bromo-5-formylbenzoic acid are summarized below. These
characteristics are essential for its handling, purification, and use in synthetic protocols. The
compound presents as a solid at ambient temperature and its solubility profile reflects its dual
nature, with the polar carboxylic acid and formyl groups allowing for solubility in polar organic
solvents.[1]
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Property Value Source
CAS Number 1289007-84-6

Molecular Formula CsHsBrOs

Molecular Weight 229.03 g/mol

Physical Form Solid

Boiling Point (Predicted)

375.7 £ 37.0 °C at 760 mmHg

Density (Predicted)

1.8+ 0.1 g/cm3

INChl Key

KXPWKTRXWVQFGM-
UHFFFAOYSA-N

Solubility

Good solubility in methanol
and ethanol; high solubility in

DMSO; moderate in acetone.

Elucidation of the Molecular Structure

The molecular structure of 2-Bromo-5-formylbenzoic acid is defined by the 1, 2, 5-

substitution pattern on the benzene ring. This arrangement creates a distinct electronic

environment that can be probed using various spectroscopic techniques.

Caption: 2D Molecular Structure of 2-Bromo-5-formylbenzoic acid.

Spectroscopic Signature Analysis (Predicted)

While extensive published spectra for this specific isomer are not readily available, a robust

prediction of its spectroscopic characteristics can be made based on the analysis of its

functional groups and data from structurally similar compounds.

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the three

aromatic protons, the acidic proton of the carboxyl group, and the aldehydic proton.

o Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically >12

ppm, due to strong deshielding and hydrogen bonding.
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o Aldehydic Proton (-CHO): A sharp singlet between 9.8 and 10.5 ppm.[2]

o Aromatic Protons: Three protons on the aromatic ring will exhibit characteristic splitting
patterns. H6 (adjacent to the bromine) will likely be a doublet. H3 and H4 will be doublets
or part of a more complex splitting pattern depending on their coupling constants. Their
chemical shifts will be influenced by the electron-withdrawing effects of the adjacent

substituents.

e 13C NMR: The carbon spectrum will provide information on all eight carbon atoms.

o Carbonyl Carbons: The carboxylic acid carbonyl carbon is expected around 165-170 ppm,
while the more deshielded aldehyde carbonyl will be further downfield, likely in the 190-
195 ppm range.[3][4]

o Aromatic Carbons: Six distinct signals are expected. The carbon bearing the bromine (C2)
will be shifted upfield relative to the others due to the heavy atom effect. The carbons
attached to the electron-withdrawing carboxyl (C1) and formyl (C5) groups will be
downfield.

Predicted *H NMR Predicted 3C NMR
Data (in DMSO-ds) Data (in DMSO-ds)

Proton Predicted Shift (ppm) Carbon Predicted Shift (ppm)
-COOH >12.0 (broad s) C=0 (acid) ~167

-CHO ~10.1 (s) C=0 (aldehyde) ~192

Aromatic H 7.8-8.5(m) Aromatic C 125 - 140

Mass spectrometry would confirm the molecular weight and elemental composition. The key
diagnostic feature would be the isotopic pattern of the molecular ion peak [M]* and [M+2]*,
which would appear in an approximate 1:1 ratio due to the natural abundance of the bromine
isotopes (7°Br and 81Br).[5] High-resolution mass spectrometry (HRMS) would provide an exact

mass measurement, confirming the molecular formula CsHsBrOs.[1]

The IR spectrum provides a definitive fingerprint of the functional groups present.
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e O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm~1.
e C=0 Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm~1.

o C=0 Stretch (Aldehyde): Another strong, sharp band, typically slightly higher in frequency
than the acid carbonyl, around 1700-1710 cm~%, which may overlap with the acid C=0
stretch.

e C-H Stretch (Aldehyde): Two weak bands are expected around 2850 and 2750 cm™1.

o C-Br Stretch: A band in the fingerprint region, typically 500-600 cm™1.

Synthetic Strategy and Rationale

The synthesis of 2-Bromo-5-formylbenzoic acid can be approached through several routes,
with the formylation of 2-bromobenzoic acid being a logical and efficient strategy.[1] This
approach leverages a readily available starting material and introduces the formyl group in a
controlled manner.
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Caption: A plausible synthetic workflow for 2-Bromo-5-formylbenzoic acid.
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Experimental Protocol: Electrophilic Bromination of 5-
Formylbenzoic Acid

This protocol outlines a laboratory-scale synthesis. The rationale behind this choice is that the
carboxylic acid and formyl groups are meta-directing deactivators. However, the ortho, para-
directing influence of the hydroxyl group of the carboxylate (under certain conditions) or steric
hindrance can make direct bromination complex. A more controlled synthesis might be
required, but electrophilic bromination serves as a fundamental conceptual approach.[1]

CAUTION: This procedure involves corrosive and toxic chemicals. All steps must be performed
in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including
safety goggles, lab coat, and gloves.

Reaction Setup:

o To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping
funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), add 5-
formylbenzoic acid (1 equivalent) and a suitable solvent like acetic acid.

Catalyst Addition:

o Add a catalytic amount of iron(lll) bromide (FeBrs) to the suspension. The catalyst
polarizes the bromine molecule, making it a more potent electrophile.

Bromination:

o Slowly add a solution of bromine (1.1 equivalents) in acetic acid to the stirred mixture via
the dropping funnel at room temperature. The reaction is exothermic and the rate of
addition should be controlled to maintain a steady temperature.

Reaction Monitoring:

o The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-
Performance Liquid Chromatography (HPLC) until the starting material is consumed.

Workup and Isolation:
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o Upon completion, the reaction mixture is cooled to room temperature and poured into a
beaker containing ice water. This step quenches the reaction and precipitates the crude
product.

o The precipitate is collected by vacuum filtration and washed with cold water to remove
residual acid and catalyst.

e Purification:

o The crude product can be purified by recrystallization from a suitable solvent system, such
as an ethanol/water mixture, to yield pure 2-Bromo-5-formylbenzoic acid.[1]

Structural Confirmation and Solid-State Properties

While definitive crystal structure data for this molecule is not available in the searched
literature, analysis of related compounds like 2-bromobenzoic acid provides valuable insights.

[6]

 Intramolecular Interactions: The proximity of the bromine atom and the carboxylic acid group
at the ortho positions can lead to steric hindrance, potentially causing the carboxyl group to
twist out of the plane of the benzene ring.[6] This has significant implications for the
molecule's conformation and reactivity.

» Intermolecular Interactions: In the solid state, carboxylic acids typically form hydrogen-
bonded dimers.[6] It is highly probable that 2-Bromo-5-formylbenzoic acid would crystallize
in a similar dimeric motif. Furthermore, the polar formyl group and the bromine atom can
participate in other intermolecular interactions, such as dipole-dipole forces, influencing the
crystal packing. X-ray crystallography would be the definitive technique to confirm these
solid-state structural features.

Conclusion

The molecular structure of 2-Bromo-5-formylbenzoic acid is characterized by a unique
interplay of three distinct functional groups that dictate its chemical and physical properties.
Through a combination of predictive spectroscopic analysis and established synthetic
methodologies, a comprehensive understanding of this molecule can be achieved. Its utility as
a synthetic intermediate is rooted in the versatile reactivity of its bromo, formyl, and carboxyl
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moieties, making it a valuable building block for the synthesis of novel pharmaceuticals and
functional materials. The protocols and data presented herein serve as a foundational guide for
researchers engaged in the study and application of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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